Iopamidol Impurity (Desdiiodo Iopamidol)
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Description
Iopamidol Impurity (Desdiiodo Iopamidol) is also known as (S)-N1,N3-bis(1,3-dihydroxypropan-2-yl)-5-(2-hydroxypropanamido)-2-iodoisophthalamide .
Synthesis Analysis
The synthesis of Iopamidol involves a commercial scale protocol with a total of 9 steps and easily isolatable intermediates . The key intermediate (S)-1- ((3,5-bis- (chlorocarbonyl)-2,4,6-triiodophenyl)amino)-1-oxopropan-2-yl acetate has been synthesized with high purity .Molecular Structure Analysis
The molecular formula of Iopamidol Impurity (Desdiiodo Iopamidol) is C17H24IN3O8 . It is an impurity of Iopamidol, which contains iodine, a substance that absorbs x-rays .Scientific Research Applications
Separation and Purification Methods
Iopamidol can be effectively separated and purified using preparative high-performance liquid chromatography (prep-HPLC). The optimized process involves reversed-phase separation and adjustment of parameters like stationary phase, column temperature, and sample loading capacity. This method achieves high chromatographic purity (98.97%) and recovery rate (93.44%), useful for developing separation and purification techniques for iopamide (Li & Chen, 2018).
Potential in MRI Applications
Iopamidol's chemical structure, containing mobile protons, enables its use as a contrast agent in MRI. It exhibits a T2-shortening effect on water signal, which is detectable at certain concentrations. This effect can be enhanced using RF irradiation, suggesting iopamidol's potential as a chemical exchange saturation transfer (CEST) agent for MRI applications (Aime et al., 2005).
pH Mapping in Medical Imaging
Iopamidol is useful for pH mapping in kidneys via MRI. Its amide proton pools are pH-dependent, allowing for ratiometric pH assessment. This method has been successfully applied in vivo for pH mapping in mouse kidneys, demonstrating its potential for diagnostic imaging (Longo et al., 2011).
Photodegradation and Disinfection By-Product Formation
The photodegradation of iopamidol under UV irradiation can lead to the formation of iodinated disinfection by-products (I-DBPs). This process, followed by disinfection treatments like chlorination, can significantly increase I-DBP formation. Understanding these reactions is important for managing the environmental impact of iopamidol residues (Tian et al., 2014).
Impact on Water Treatment and Toxicity
Iopamidol's presence in water can impact water treatment processes. For instance, its degradation and disinfection by-product formation during treatments like ferrate/chlor(am)ination have been studied. Adjusting parameters like pH and treatment type can effectively reduce the generation of toxic by-products, highlighting the importance of tailored treatment approaches (Li et al., 2021).
Reductive and Oxidative Degradation
Iopamidol undergoes both reductive and oxidative degradation in the Fe(III)-oxalate photochemical system under UV and visible light. This process, involving hydroxyl and superoxide anion radicals, leads to dehalogenation and oxidation pathways. This degradation mechanism is significant for potential remediation strategies for halogenated compounds (Zhao et al., 2014).
Adsorption and Removal Techniques
The adsorption of iopamidol on activated carbons, an effective method for removing pharmaceutical compounds from water, has been explored. The study focuses on the role of the porous structure of activated carbons in the adsorption process, revealing complex mechanisms influenced by the adsorbent's properties (Mestre et al., 2014).
properties
CAS RN |
1798830-49-5 |
---|---|
Product Name |
Iopamidol Impurity (Desdiiodo Iopamidol) |
Molecular Formula |
C17H24IN3O8 |
Molecular Weight |
525.30 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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